molecular formula C8H7BrF7N B4300601 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

Cat. No. B4300601
M. Wt: 330.04 g/mol
InChI Key: QETLGKWBLPLOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane, also known as BTCP, is a psychoactive drug that belongs to the class of phenyltropanes. It is a potent dopamine reuptake inhibitor that has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).

Mechanism of Action

7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane works by inhibiting the reuptake of dopamine in the brain. Dopamine is a neurotransmitter that plays a key role in regulating mood, motivation, and reward. By inhibiting the reuptake of dopamine, 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane increases the concentration of dopamine in the synapse, which can improve cognitive function and alleviate the symptoms of neurological disorders such as Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has been found to have a number of biochemical and physiological effects. In animal studies, 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has been shown to increase locomotor activity, enhance cognitive function, and increase the concentration of dopamine in the brain. However, it has also been found to have potential neurotoxic effects, particularly at high doses.

Advantages and Limitations for Lab Experiments

7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor that can be used to study the role of dopamine in neurological disorders such as Parkinson's disease and ADHD. However, it also has several limitations. It is a psychoactive drug that can have potential neurotoxic effects, particularly at high doses. Additionally, it is difficult to obtain and is classified as a Schedule II controlled substance in the United States.

Future Directions

There are several future directions for research on 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane. One area of research is to investigate the potential therapeutic applications of 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane in the treatment of neurological disorders such as Parkinson's disease and ADHD. Another area of research is to investigate the potential neurotoxic effects of 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane and to develop safer dopamine reuptake inhibitors for use in the treatment of neurological disorders. Additionally, further research is needed to understand the mechanism of action of 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane and its effects on other neurotransmitters in the brain.

Scientific Research Applications

7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and ADHD. In Parkinson's disease, dopamine-producing neurons in the brain degenerate, leading to a shortage of dopamine. 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane, as a dopamine reuptake inhibitor, can increase the concentration of dopamine in the brain, which can alleviate the symptoms of Parkinson's disease. In ADHD, 7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane can improve cognitive function by increasing the concentration of dopamine in the prefrontal cortex, which is responsible for executive function.

properties

IUPAC Name

7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF7N/c9-4-2-1-3(10)5(4)17-6(2,7(11,12)13)8(14,15)16/h2-5,17H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETLGKWBLPLOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C1F)NC2(C(F)(F)F)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aza-bicyclo[2.2.1]heptane, 7-bromo-6-fluoro-3,3-bis-trifluoromethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 2
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 3
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 4
Reactant of Route 4
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 5
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane
Reactant of Route 6
7-bromo-6-fluoro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.